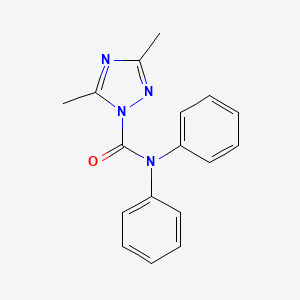
(E)-N-(2-(2H-1,2,3-triazol-2-yl)ethyl)-3-(thiophen-2-yl)acrylamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
This involves the study of how the compound is synthesized. .Molecular Structure Analysis
Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes understanding the reaction mechanism, the products formed, and the conditions under which the reaction occurs .Physical and Chemical Properties Analysis
This involves the study of properties such as melting point, boiling point, solubility, stability, reactivity, etc .科学的研究の応用
Synthesis and Structural Analysis
Researchers have been focusing on the synthesis and crystal structure determination of compounds with thiophenyl and acrylamide groups due to their interesting chemical and physical properties. For instance, the synthesis and crystal structure of compounds like (E)-2-(7-(3-(thiophen-2-yl)acrylamido)-2,3-dihydro-5-oxobenzo[e][1,4]oxazepin-1(5H)-yl)ethyl acetate have been detailed, highlighting the intermolecular hydrogen bonding and π-π stacking interactions which could be fundamental for designing novel materials with specific optical or electronic properties (Lee et al., 2009).
Donor-Acceptor Dyes for Nonlinear Optics
Thiophene dyes substituted at various positions have been designed, synthesized, and characterized for enhanced nonlinear optical limiting, indicating potential applications in optoelectronic devices. These dyes show promise in protecting human eyes and optical sensors, as well as in stabilizing light sources in optical communications (Anandan et al., 2018). The nonlinear absorption and optical limiting behavior under specific laser excitation have been demonstrated, which is crucial for developing photonic devices.
Antibacterial and Antifungal Applications
The antibacterial and antifungal properties of certain 3-(Substitutedphenyl)-N-(4H-1,2,4-triazol-4 yl)acrylamide derivatives have been evaluated, with some compounds exhibiting promising activity compared to standard drugs (Patel & Panchal, 2012). This research area is significant for the development of new antimicrobial agents.
Polymer Chemistry and Bioconjugation
The synthesis of polymers containing acrylamide groups and their application in bioconjugation have been explored. For example, acrylic copolymers containing poly(ethylene glycol) and dioxolane functional groups have been synthesized for potential application as well-defined aldehyde-containing copolymers for bioconjugation (Rossi et al., 2008). These polymers are promising for biomedical applications, including drug delivery and tissue engineering.
Thermoresponsive Polymers
Research into acrylamide-based homopolymers that are tunable by pH and CO2 has been conducted, showing that the lower critical solution temperature (LCST) of these polymers can be adjusted by altering the pH value of their aqueous solutions (Jiang et al., 2014). This property is particularly interesting for developing smart materials for various applications, including environmental sensing and controlled drug release.
作用機序
Safety and Hazards
特性
IUPAC Name |
(E)-3-thiophen-2-yl-N-[2-(triazol-2-yl)ethyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N4OS/c16-11(4-3-10-2-1-9-17-10)12-7-8-15-13-5-6-14-15/h1-6,9H,7-8H2,(H,12,16)/b4-3+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQHRGHXXACCDRW-ONEGZZNKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)NCCN2N=CC=N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-({1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}amino)-N-(cyanomethyl)acetamide](/img/structure/B2735870.png)

![7-Chloro-3-methyl-[1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2735872.png)
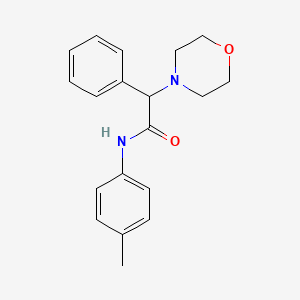
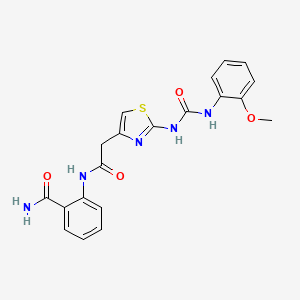
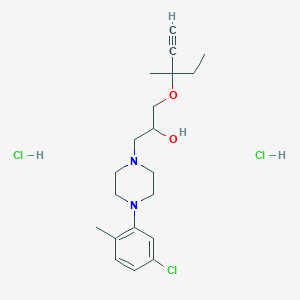
![6-Ethyl-4,7,8-trimethyl-2-phenacylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2735879.png)
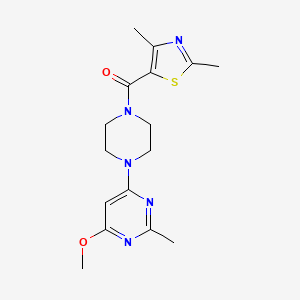
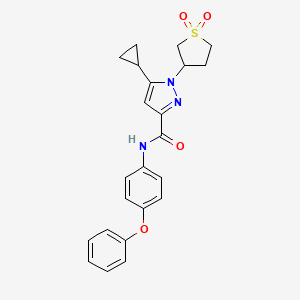
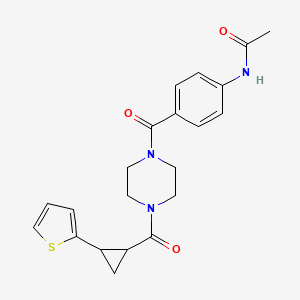
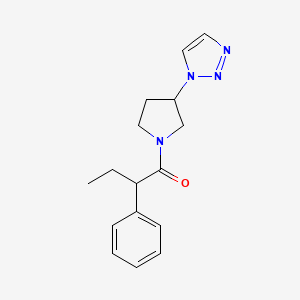
![(E)-2-((4-(dimethylamino)benzylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile](/img/structure/B2735889.png)
![1-(3-chlorophenyl)-N-(3,5-dichlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2735891.png)
